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For Researchers, Scientists, and Drug Development Professionals

NMS-873 is a potent and highly selective allosteric inhibitor of the AAA+ (ATPases Associated

with diverse cellular Activities) ATPase, Valosin-Containing Protein (VCP), also known as p97.

With an IC50 value in the low nanomolar range, NMS-873 has become a critical tool for

studying the cellular functions of p97 and a lead compound in the development of therapeutics

targeting protein homeostasis. This document provides a detailed examination of the selectivity

profile of NMS-873 against other ATPases, its mechanism of action, and the experimental

protocols used to characterize its activity.

Selectivity Profile of NMS-873
NMS-873 exhibits a remarkable degree of selectivity for p97. Initial characterization

demonstrated that it is highly selective against other AAA ATPases, the chaperone Hsp90, and

a broad panel of 53 kinases, with IC50 values for these off-targets being greater than 10 μM.[1]

[2] The primary target, p97, is inhibited by NMS-873 with an IC50 of approximately 30 nM.[1][3]

Recent investigations, however, have uncovered off-target effects of NMS-873 on mitochondrial

function. Specifically, NMS-873 has been shown to act as a dual inhibitor of mitochondrial

Complex I and ATP synthase, which can induce aerobic fermentation in cultured cells.[4][5] It is

important to note that the inhibition of ATP synthase is reported to be weak and occurs at

concentrations significantly higher than those required for p97 inhibition.[4]
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Target IC50 Notes

p97/VCP ~30 nM Potent, allosteric inhibition.

Other AAA ATPases > 10 µM High degree of selectivity.

Hsp90 > 10 µM High degree of selectivity.

Kinase Panel (53) > 10 µM High degree of selectivity.

Mitochondrial Complex I Sub-micromolar Off-target effect.

Mitochondrial ATP synthase
Weak inhibition at high

concentrations
Off-target effect.

Mechanism of Action
NMS-873 employs an allosteric mechanism of inhibition. It binds to a site at the interface

between the D1 and D2 ATPase domains of the p97 hexamer.[4] This binding event stabilizes

the ADP-bound conformation of the enzyme, thereby interrupting the ATP hydrolysis cycle that

is essential for p97's function in protein unfolding and degradation.[4]

The inhibition of p97 function by NMS-873 disrupts cellular protein homeostasis, leading to the

accumulation of ubiquitinated proteins. This triggers a cellular stress pathway known as the

Unfolded Protein Response (UPR) and can interfere with the autophagy process, ultimately

leading to cancer cell death.[1][3]
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Mechanism of p97 inhibition by NMS-873 leading to the Unfolded Protein Response.

Experimental Protocols
The characterization of NMS-873's potency and selectivity relies on robust biochemical and

cellular assays. Below are detailed methodologies for key experiments.

p97 ATPase Activity Assay (NADH-Coupled)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b12001893?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12001893?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This assay determines ATPase activity by measuring the rate of ADP production. The

production of ADP is coupled to the oxidation of NADH, which can be monitored by the

decrease in absorbance at 340 nm.

Principle:

p97 hydrolyzes ATP to ADP and Pi.

Pyruvate kinase (PK) uses phosphoenolpyruvate (PEP) to convert ADP back to ATP,

producing pyruvate.

Lactate dehydrogenase (LDH) reduces pyruvate to lactate, oxidizing NADH to NAD+.

Materials:

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 20 mM MgCl2, 1 mM DTT.

Enzyme Mix: Pyruvate kinase (PK) and Lactate dehydrogenase (LDH).

Substrate Mix: Phosphoenolpyruvate (PEP), ATP, and NADH.

Enzyme: Recombinant human p97 protein.

Inhibitor: NMS-873 in DMSO.

Instrumentation: UV/Vis spectrophotometer plate reader capable of reading absorbance at

340 nm.

Procedure:

Prepare a reaction mixture containing assay buffer, PK, LDH, PEP, and NADH.

Add the p97 enzyme to the reaction mixture.

To test the inhibitor, add serial dilutions of NMS-873 (or DMSO as a vehicle control) to the

wells of a 384-well plate.

Initiate the reaction by adding ATP.
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Immediately begin monitoring the decrease in absorbance at 340 nm at a constant

temperature (e.g., 37°C) in kinetic mode.

The rate of NADH oxidation (slope of the absorbance vs. time curve) is directly proportional

to the ATPase activity.

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the

inhibitor concentration and fitting the data to a dose-response curve.

Kinase Selectivity Profiling (Kinase Panel Assay)
To assess the selectivity of NMS-873 against a broad range of protein kinases, commercially

available kinase profiling services are often employed. These assays typically measure the

ability of the compound to inhibit the phosphorylation of a substrate by a specific kinase.

General Workflow:

Compound Submission: NMS-873 is provided at a high concentration (e.g., 10 µM) for

single-point screening against a panel of kinases.

Assay Performance: Each kinase reaction is carried out in the presence of the inhibitor or a

vehicle control. Reactions typically include the kinase, a specific peptide substrate, and ATP

(often radiolabeled with ³³P-ATP).

Quantification of Inhibition: The amount of substrate phosphorylation is quantified. For

radiometric assays, this involves capturing the phosphorylated substrate on a filter and

measuring the incorporated radioactivity.

Data Analysis: The percentage of remaining kinase activity in the presence of the inhibitor is

calculated relative to the vehicle control. A significant reduction in activity (e.g., >50%) flags a

potential interaction.

Follow-up (IC50 Determination): For any kinases that show significant inhibition in the

primary screen, a dose-response experiment is performed to determine the precise IC50

value.
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Workflow for determining inhibitor potency and selectivity.

Conclusion
NMS-873 is a powerful and specific inhibitor of the p97 ATPase, making it an invaluable

research tool. Its high degree of selectivity against other ATPases and kinases is a key

attribute, although recent findings of off-target effects on mitochondrial respiration warrant

consideration in the interpretation of cellular studies, particularly at higher concentrations. The

detailed experimental protocols outlined here provide a foundation for the continued

investigation and characterization of NMS-873 and other novel ATPase inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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